molecular formula C21H22N2O2 B11398032 8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B11398032
M. Wt: 334.4 g/mol
InChI Key: LTMIZKVXZVNXNW-UHFFFAOYSA-N
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Description

8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indolo[3,2,1-jk]carbazole core, followed by functionalization with the 4-methoxyphenoxy group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions can lead to a wide range of functionalized carbazole derivatives .

Scientific Research Applications

8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron transport material, facilitating charge transfer in electronic devices. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-methoxyphenoxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole is unique due to its specific functional groups and ring structure, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring high thermal stability and efficient charge transport .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

12-(4-methoxyphenoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C21H22N2O2/c1-24-14-5-7-15(8-6-14)25-16-9-10-20-18(13-16)17-3-2-4-19-21(17)23(20)12-11-22-19/h5-10,13,19,22H,2-4,11-12H2,1H3

InChI Key

LTMIZKVXZVNXNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)N4CCNC5C4=C3CCC5

Origin of Product

United States

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